N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . The primary targets of PEA are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA interacts with its targets, primarily PPAR-α, to exert a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity through an "entourage effect" . This interaction results in changes in the cell signaling pathways, leading to the modulation of inflammation and pain.
Biochemical Pathways
PEA affects several biochemical pathways. It suppresses the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway . This pathway plays a crucial role in the regulation of immune and inflammatory responses. By suppressing this pathway, PEA can attenuate lipopolysaccharide (LPS)-stimulated pro-inflammatory responses .
Pharmacokinetics
HEP is rapidly absorbed and distributed in various tissues . It is excreted preferentially by the fecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .
Result of Action
The molecular and cellular effects of PEA’s action are primarily anti-inflammatory and neuroprotective . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It attenuates the LPS-induced pro-inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that many common environmental toxicants are associated with depressive symptoms, providing potential targets for intervention measures and mechanistic research
Biochemical Analysis
Biochemical Properties
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to maintain a stable pH environment, which is critical for various enzymatic reactions and protein studies . The mechanism of action of this compound in buffering involves the sulfonic acid group which can donate a hydrogen ion (proton) when the pH starts to rise (becomes too basic) and the piperazine ring which can accept a hydrogen ion when the pH starts to drop (becomes too acidic) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining an optimal, stable pH, which is critical for cell health and accurate experimental outcomes . It is particularly effective in preventing pH drift in rapidly proliferating cultures, making it a common component in media for growing mammalian cells for research that requires highly controlled environmental conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to stabilize the pH. This stabilization is achieved through the donation and acceptance of hydrogen ions, which allows it to respond to changes in the pH of the solution .
Temporal Effects in Laboratory Settings
Over time, this compound continues to maintain a stable pH environment, demonstrating its stability and resistance to degradation . Long-term effects on cellular function observed in in vitro or in vivo studies have shown that it effectively prevents pH drift in rapidly proliferating cultures .
Metabolic Pathways
This compound is involved in maintaining the pH balance, which is a critical aspect of various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide typically involves the reaction of 1H-imidazole-5-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-1H-imidazole-5-carboxamide.
Reduction: Formation of this compound derivatives with reduced imidazole rings.
Substitution: Formation of N-(2-haloethyl)-1H-imidazole-5-carboxamide.
Scientific Research Applications
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)ethylenediamine
- N-(2-hydroxyethyl)formamide
- N-(2-hydroxyethyl)piperidine-1-carboxamide
Uniqueness
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. The presence of both hydroxyl and amide functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-2-1-8-6(11)5-3-7-4-9-5/h3-4,10H,1-2H2,(H,7,9)(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJMBXMOYJIPDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1493308-12-5 |
Source
|
Record name | N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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